

Application Notes and Protocols: Measuring NADPH Oxidase (Nox) Activity Following APX-115 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APX-115 free base

Cat. No.: B2422657

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Audience: Researchers, scientists, and drug development professionals.

Introduction

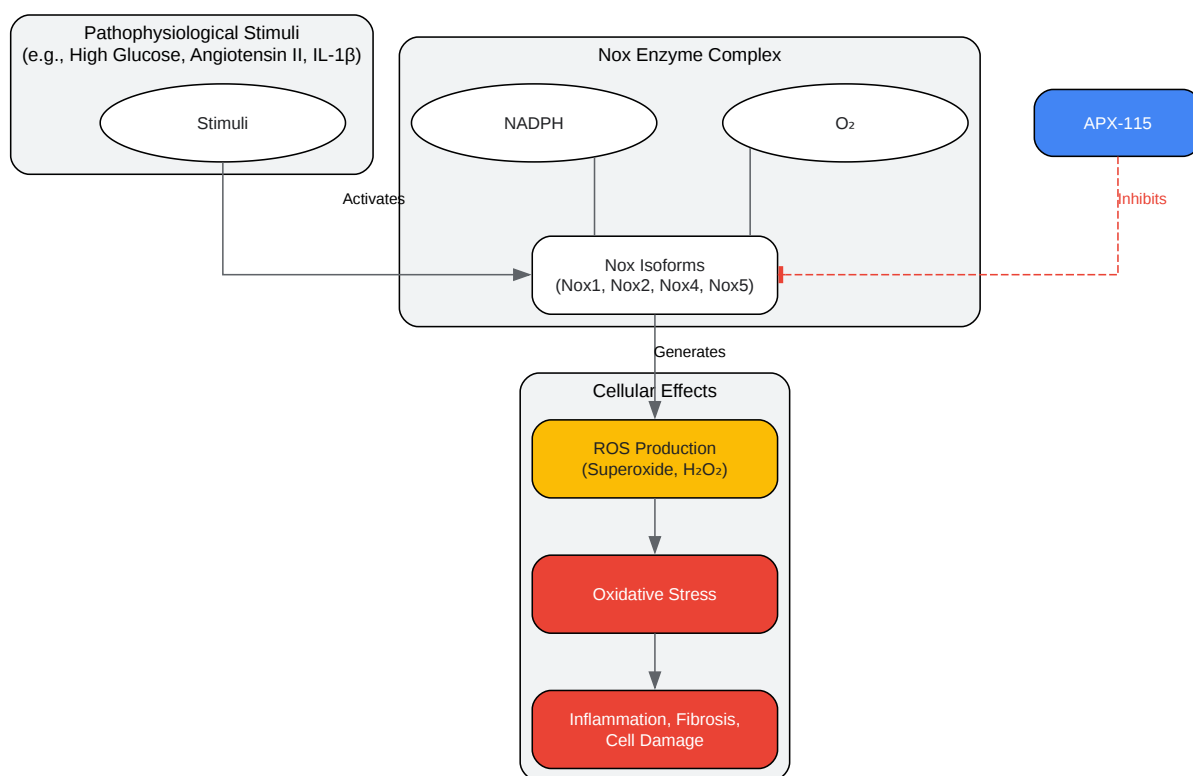
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (Nox) are a family of enzymes dedicated to the production of reactive oxygen species (ROS)[1]. The Nox family includes several isoforms (Nox1-5 and Duox1-2) that generate superoxide ($O_2^{\bullet-}$) or hydrogen peroxide (H_2O_2) by transferring electrons from NADPH to molecular oxygen[1][2]. Aberrant Nox activity is implicated in numerous pathologies, including diabetic complications, cardiovascular diseases, neurodegenerative disorders, and cancer, making Nox enzymes significant therapeutic targets[2][3].

APX-115 (also known as Isuzinaxib or Ewha-18278) is a first-in-class, orally active, pan-Nox inhibitor. It demonstrates potent inhibitory effects against multiple Nox isoforms, including Nox1, Nox2, Nox4, and Nox5. As a research tool and potential therapeutic agent, APX-115 allows for the investigation of the role of Nox-derived ROS in various disease models. Accurate and reliable measurement of Nox activity after APX-115 treatment is crucial for elucidating its mechanism of action and therapeutic efficacy.

These application notes provide detailed protocols for assessing the inhibitory effect of APX-115 on Nox activity in various experimental systems.

APX-115 Mechanism of Action

APX-115 functions as a pan-Nox inhibitor, broadly suppressing the activity of multiple Nox isoforms. The generation of ROS by Nox enzymes is a multi-step process involving the assembly of a multi-protein complex at the cell membrane and the subsequent transfer of electrons from NADPH to oxygen. APX-115 interferes with this process, leading to a reduction in ROS production. This inhibition helps to mitigate downstream pathological events driven by oxidative stress, such as inflammation, fibrosis, and apoptosis.



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Caption: APX-115 signaling pathway. (Max-width: 760px)

Quantitative Data for APX-115

The inhibitory potency of APX-115 has been characterized against several Nox isoforms. This data is essential for determining appropriate experimental concentrations.

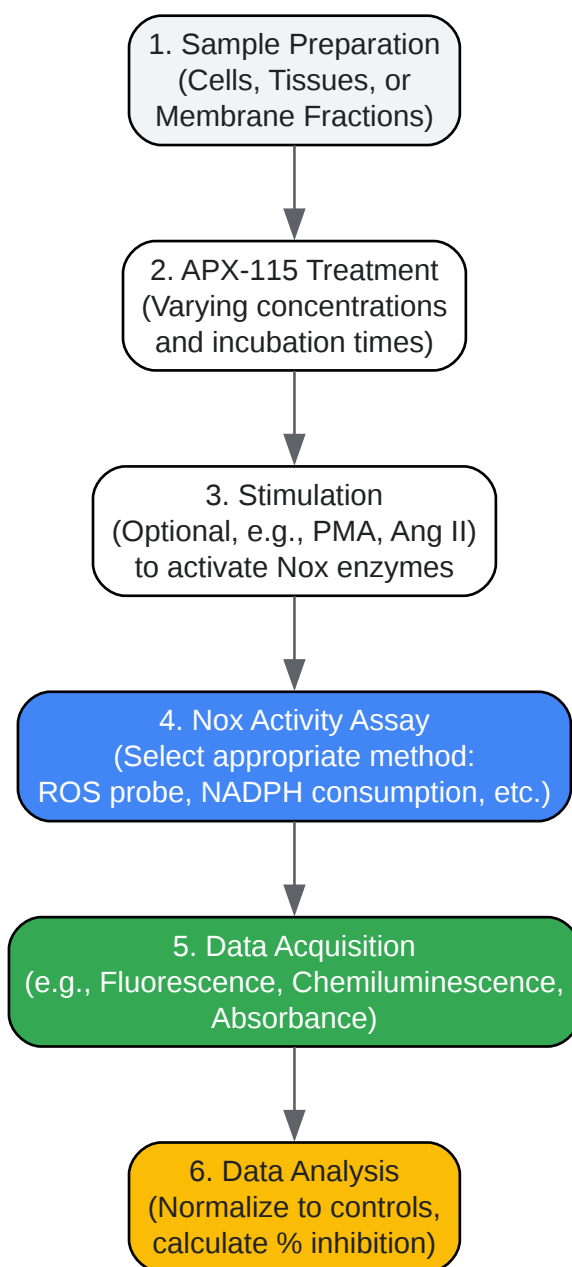
Parameter	Nox1	Nox2	Nox4	Reference
Ki (Inhibition constant)	1.08 μ M	0.57 μ M	0.63 μ M	
Effective in vitro Conc.	5 μ M	5 μ M	5 μ M	
Effective in vivo Dosage	60 mg/kg/day (mice)	60 mg/kg/day (mice)	60 mg/kg/day (mice)	

Experimental Protocols

The selection of an appropriate assay for measuring Nox activity depends on the specific Nox isoform of interest, the sample type (e.g., cell lysate, intact cells, tissue homogenate), and the specific ROS molecule being detected (superoxide vs. hydrogen peroxide).

Experimental Workflow Overview

The general workflow for assessing the impact of APX-115 on Nox activity involves several key stages, from sample preparation to data analysis.



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Caption: General experimental workflow. (Max-width: 760px)

Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)

This protocol is suitable for detecting intracellular superoxide production in cell cultures. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Materials:

- Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)
- APX-115 stock solution (dissolved in DMSO)
- Dihydroethidium (DHE)
- Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
- Nox activator (e.g., Phorbol 12-myristate 13-acetate (PMA), Angiotensin II), if required
- Fluorescence microplate reader or flow cytometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- APX-115 Pre-treatment:
 - Prepare serial dilutions of APX-115 in culture medium. A typical concentration range to test is 0.1 μ M to 10 μ M. Include a vehicle control (DMSO).
 - Remove the old medium from the cells and add the medium containing APX-115 or vehicle.
 - Incubate for the desired pre-treatment time (e.g., 1-2 hours).
- DHE Loading:
 - Prepare a 5 μ M DHE working solution in pre-warmed HBSS or serum-free medium.
 - Remove the APX-115 containing medium and wash the cells once with warm HBSS.
 - Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.

- Stimulation and Measurement:
 - After incubation, wash the cells again with warm HBSS to remove excess DHE.
 - Add warm HBSS (containing APX-115 and vehicle, if desired) to each well.
 - If using a Nox activator, add it to the appropriate wells.
 - Immediately measure the fluorescence using a microplate reader (Excitation: ~518 nm, Emission: ~606 nm) or analyze by flow cytometry.
 - For kinetic measurements, read the fluorescence every 5-10 minutes for 1-2 hours.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Normalize the fluorescence intensity of APX-115 treated cells to the vehicle-treated control.
 - Calculate the percentage of inhibition of ROS production.

Protocol 2: Measurement of Hydrogen Peroxide using Amplex® Red Assay

This assay is highly sensitive for detecting H_2O_2 released from cells or in cell-free systems. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H_2O_2 to produce the highly fluorescent resorufin.

Materials:

- Amplex® Red reagent
- Horseradish Peroxidase (HRP)
- Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
- Sample (cell suspension, tissue homogenate, or purified enzyme preparation)

- APX-115
- NADPH (as substrate)
- Fluorescence microplate reader

Procedure:

- Sample Preparation:
 - Cells: Harvest and resuspend cells in reaction buffer.
 - Tissues: Homogenize tissue in an appropriate ice-cold lysis buffer and centrifuge to obtain the supernatant. Determine protein concentration using a BCA or Bradford assay.
- Reaction Setup:
 - Prepare a master mix containing Amplex® Red (e.g., 50 μ M final concentration) and HRP (e.g., 0.1 U/mL final concentration) in the reaction buffer.
 - In a 96-well black plate, add your sample (e.g., 20-50 μ g of protein).
 - Add APX-115 at various final concentrations (and a vehicle control).
 - Add the Amplex® Red/HRP master mix to all wells.
- Initiation and Measurement:
 - Initiate the reaction by adding NADPH (e.g., 100 μ M final concentration).
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure fluorescence kinetically (Excitation: ~530-560 nm, Emission: ~590 nm) for 30-60 minutes.
- Data Analysis:
 - Calculate the rate of H₂O₂ production (slope of the linear portion of the kinetic curve).

- Compare the rates of APX-115 treated samples to the vehicle control to determine the percent inhibition.

Protocol 3: Measuring Nox Activity via NADPH Consumption

This is a direct, probe-free method suitable for cell-free systems (e.g., membrane fractions) that measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

- Isolated membrane fractions or purified Nox enzyme preparations
- Assay Buffer (e.g., phosphate buffer, pH 7.0)
- APX-115
- NADPH stock solution
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Reaction Setup:
 - In a UV-transparent plate, add the membrane preparation (e.g., 10-50 µg protein) to the assay buffer.
 - Add APX-115 at desired final concentrations or vehicle control.
 - Pre-incubate the mixture for 5-10 minutes at room temperature.
- Initiation and Measurement:
 - Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

- Immediately start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
- Data Analysis:
 - Calculate the rate of NADPH consumption from the slope of the linear portion of the absorbance vs. time curve. Use the molar extinction coefficient of NADPH ($6.22 \text{ mM}^{-1}\text{cm}^{-1}$) to convert the change in absorbance to the rate of NADPH consumed.
 - Determine the percent inhibition of Nox activity by comparing the rates in APX-115-treated samples to the vehicle control.

Protocol 4: Measuring Nox Isoform Expression using RT-qPCR

APX-115 treatment can sometimes lead to changes in the expression levels of Nox enzymes. Reverse Transcription-quantitative PCR (RT-qPCR) is used to measure Nox isoform mRNA levels.

Materials:

- Cells or tissues treated with APX-115 or vehicle
- RNA extraction kit (e.g., TRIzol, RNeasy)
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Primers specific for Nox isoforms (Nox1, Nox2, Nox4, etc.) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from samples according to the manufacturer's protocol. Assess RNA quality and quantity.

- Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
- qPCR:
 - Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
 - Run the qPCR program with appropriate cycling conditions.
- Data Analysis:
 - Determine the cycle threshold (Cq) values for each gene.
 - Calculate the relative expression of Nox genes using the $\Delta\Delta Cq$ method, normalizing to the housekeeping gene and comparing APX-115-treated samples to the vehicle control.

Conclusion

APX-115 is a valuable pharmacological tool for studying the roles of Nox enzymes in health and disease. The protocols outlined above provide robust methods for quantifying the inhibitory effects of APX-115 on Nox activity and expression. The choice of assay should be carefully considered based on the specific research question and experimental model to ensure accurate and meaningful results. Proper controls, including vehicle-treated and unstimulated samples, are critical for the correct interpretation of the data.

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